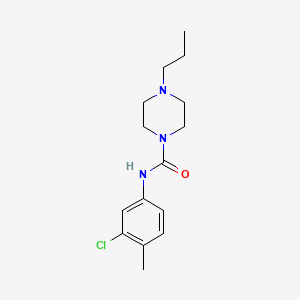
N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic uses. CPP is a derivative of piperazine and has been shown to have promising effects in the treatment of addiction and other neurological disorders.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide works by inhibiting the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of certain genes that are involved in the regulation of addiction-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase the expression of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to increase the expression of certain proteins that are involved in the regulation of synaptic plasticity, which is the ability of neurons to change and adapt in response to experience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound in lab experiments is that it has not yet been approved for clinical use, so its potential therapeutic uses are still being investigated.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide. One potential avenue of research is to investigate the potential use of this compound in the treatment of other neurological disorders such as depression and anxiety. Another potential direction is to investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to better understand the long-term effects of this compound use and to determine the optimal dosages and treatment regimens for its use.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with propylpiperazine in the presence of a base such as triethylamine. The resulting compound is then treated with an acid to yield this compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide has been studied extensively for its potential therapeutic uses in addiction treatment. Specifically, this compound has been shown to be effective in reducing cocaine and alcohol cravings in preclinical studies. This compound has also been studied for its potential use in the treatment of other neurological disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-6-18-7-9-19(10-8-18)15(20)17-13-5-4-12(2)14(16)11-13/h4-5,11H,3,6-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXUWMBIBCWNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)
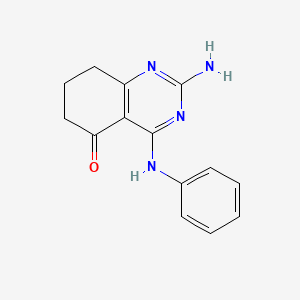
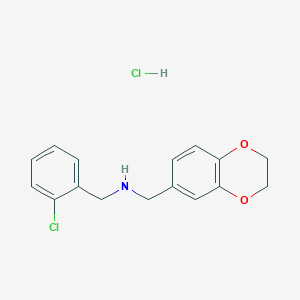
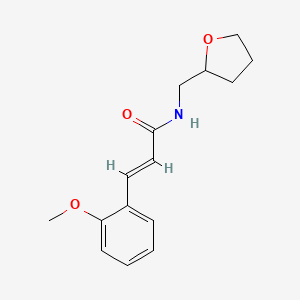
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)

![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)
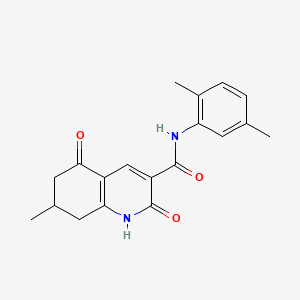
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)


![1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5325616.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)